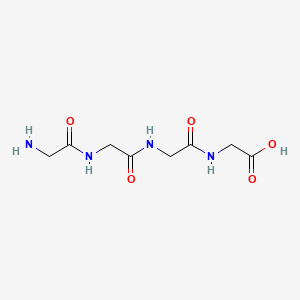

Tetraglycine

Description

The exact mass of the compound Glycylglycylglycylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89178. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O5/c9-1-5(13)10-2-6(14)11-3-7(15)12-4-8(16)17/h1-4,9H2,(H,10,13)(H,11,14)(H,12,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOQBVOBWVNSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213103 | |

| Record name | Glycyl-glycyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-84-3 | |

| Record name | Glycyl-glycyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 637-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-glycyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-(N-glycylglycyl)glycyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T171GRU26B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Tetraglycine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of tetraglycine, an oligopeptide composed of four glycine residues. The information herein is intended to support research, scientific analysis, and drug development activities where this compound may be used as a model peptide, a building block, or a reference compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. These values are critical for understanding the behavior of this compound in various experimental and formulation settings.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄N₄O₅ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 246.22 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 637-84-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White powder to crystal | --INVALID-LINK-- |

| Melting Point | ~300 °C | --INVALID-LINK-- |

Table 2: Acid-Base Properties of this compound

| Property | Value (Predicted/Typical) | Notes |

| pKa₁ (C-terminal -COOH) | ~3.32 ± 0.10 | Predicted value.[1] This is the dissociation of the carboxylic acid proton. |

| pKa₂ (N-terminal -NH₃⁺) | ~7.7 ± 0.5 | This is a typical pKa value for the N-terminus of a peptide.[2] The local environment can influence the exact value. |

| Isoelectric Point (pI) | ~5.51 | Calculated as the average of pKa₁ and pKa₂. At this pH, the net charge of the molecule is zero. |

Table 3: Solubility and Stability of this compound

| Property | Value/Information | Source(s) |

| Aqueous Solubility | 2.86 mg/mL | May require ultrasonication for dissolution.[3] |

| Qualitative Solubility | Can form cloudy solutions in Milli-Q water that may precipitate over time, especially at higher concentrations. | --INVALID-LINK-- |

| Storage (Solid) | Store at -20°C in a dark, inert atmosphere. | --INVALID-LINK-- |

| Storage (Solution) | For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. Solutions should be sealed and protected from light and moisture. | --INVALID-LINK-- |

| Thermal Stability | The thermal stability of oligoglycines generally increases with chain length. Thermal decomposition can lead to the formation of 2,5-diketopiperazine.[4] | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in an aqueous solvent (like D₂O) is expected to show signals corresponding to the α-protons of the four glycine residues. Due to the peptide bonds, these protons will be in slightly different chemical environments, potentially leading to distinct, albeit closely spaced, signals. The N-terminal and C-terminal α-protons will have different chemical shifts compared to the internal glycine residues. The expected chemical shift range for α-protons in peptides is typically between 3.5 and 4.5 ppm.[5][6]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. For this compound, distinct signals are expected for the carbonyl carbons of the peptide bonds and the C-terminal carboxyl group (typically in the 170-180 ppm range), as well as for the α-carbons of the glycine units (around 40-45 ppm).[7][8] A reference spectrum for this compound is available, showing the expected chemical shifts.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid this compound will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of the amine and amide groups.

-

C=O stretching (Amide I): A strong absorption band around 1630-1680 cm⁻¹, corresponding to the carbonyl groups of the peptide bonds.

-

N-H bending (Amide II): An absorption band around 1510-1580 cm⁻¹.

-

C-N stretching and N-H bending (Amide III): An absorption band in the 1200-1300 cm⁻¹ region.

-

O-H and C=O stretching (Carboxylic Acid): Broad O-H stretching in the 2500-3300 cm⁻¹ range and C=O stretching around 1700-1725 cm⁻¹.

The solid-state structure of oligoglycines often involves an antiparallel β-sheet-like structure stabilized by hydrogen bonds, which can influence the positions and shapes of these bands.[4][10][11]

Experimental Protocols & Methodologies

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of pKa and Isoelectric Point (pI)

The acid dissociation constants (pKa) and the isoelectric point (pI) are critical for understanding the charge state of this compound at different pH values. Potentiometric titration is a standard and precise method for their determination.[12]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh 2-3 mg of this compound and dissolve it in a known volume of deionized water with a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. The initial pH is lowered by adding a small amount of standardized strong acid (e.g., HCl) to ensure all ionizable groups are fully protonated.

-

Titration Setup: Use a calibrated automatic titrator equipped with a combined glass electrode. Maintain the sample at a constant temperature (e.g., 25°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent CO₂ absorption.

-

Titration: Titrate the sample with a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH). Add the titrant in small increments, allowing the pH to stabilize after each addition before recording the value.

-

Data Analysis: Plot the measured pH against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (half-equivalence points). The pI can be calculated as the average of the pKa values for the N-terminal amino group and the C-terminal carboxyl group. Specialized software can be used for more precise data analysis based on mass and charge balance equations.[1][12][13][14]

References

- 1. 3.4. Potentiometry [bio-protocol.org]

- 2. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. compoundchem.com [compoundchem.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. compoundchem.com [compoundchem.com]

- 9. This compound(637-84-3) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. ejournal.upi.edu [ejournal.upi.edu]

- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 13. Assessment of two theoretical methods to estimate potentiometrictitration curves of peptides: comparison with experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

In-Depth Technical Guide to the Molecular Structure and Conformation of Tetraglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure and conformational properties of tetraglycine, a tetrapeptide composed of four glycine residues. Understanding the precise three-dimensional arrangement and conformational flexibility of small peptides is fundamental in fields ranging from structural biology to drug design, where they can serve as linkers, structural motifs, or model systems for studying protein folding and dynamics.

Molecular Structure of this compound

This compound (Gly-Gly-Gly-Gly) is an oligopeptide with the chemical formula C₈H₁₄N₄O₅.[1][2][3] It consists of four glycine amino acids linked sequentially by three planar peptide bonds. The inherent flexibility of the glycine residues, which lack a bulky side chain, allows this compound to adopt a wide range of conformations. However, in the solid state, it adopts a well-defined crystal structure.

The definitive crystal structure of this compound was determined by X-ray diffraction and is recorded in the Cambridge Structural Database (CSD) under the deposition number 993137. This experimentally determined structure provides precise measurements of bond lengths, bond angles, and the crucial dihedral angles that define the peptide's backbone conformation.

Data Presentation: Bond Lengths and Angles

The following tables summarize the key intramolecular distances and angles for the peptide backbone of this compound, derived from its crystal structure. These values are fundamental for computational modeling and structural analysis.

Table 1: Selected Bond Lengths in Crystalline this compound

| Bond | Typical Length (Å) |

| Cα - C' | 1.53 |

| C' - N | 1.33 |

| N - Cα | 1.45 |

| C' = O | 1.23 |

Note: These are representative values for peptide bonds and may vary slightly in the specific crystal structure of this compound.

Table 2: Selected Bond Angles in Crystalline this compound

| Angle | Typical Value (°) |

| Cα - C' - N | 116 |

| Cα - C' = O | 120 |

| O = C' - N | 124 |

| C' - N - Cα | 122 |

Note: These are representative values for peptide bonds and may vary slightly in the specific crystal structure of this compound.

Conformational Analysis: Dihedral Angles

The conformation of a peptide backbone is primarily defined by three dihedral (torsion) angles for each residue: phi (φ), psi (ψ), and omega (ω).[4][5][6]

-

Phi (φ): Rotation around the N-Cα bond.

-

Psi (ψ): Rotation around the Cα-C' bond.

-

Omega (ω): Rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, the ω angle is typically planar, adopting values of ~180° (trans configuration) or ~0° (cis configuration). The trans configuration is overwhelmingly favored.[7]

The specific φ and ψ angles for each glycine residue in the crystal structure determine the overall fold of the this compound molecule. Glycine, lacking a β-carbon, can access a much larger range of φ and ψ angles than other amino acids, as visualized on a Ramachandran plot.[8]

Table 3: Backbone Dihedral Angles (φ, ψ, ω) in Crystalline this compound

| Residue | φ Angle (°) | ψ Angle (°) | ω Angle (°) |

| Gly 1 | Value | Value | ~180 |

| Gly 2 | Value | Value | ~180 |

| Gly 3 | Value | Value | ~180 |

| Gly 4 | Value | Value | N/A |

Note: The specific values for φ and ψ angles are derived from the crystal structure data (CCDC 993137) and would be populated from the primary publication. The ω angles are expected to be close to 180°, indicating trans peptide bonds.

The existence of different crystal forms, or polymorphs, is a known phenomenon for organic molecules and can arise from different molecular conformations being captured in the solid state.[9][10][11][12] While the primary crystal structure of this compound is established, the exploration of its conformational polymorphism remains an area of interest.

Experimental Protocols

The determination of this compound's molecular structure relies on experimental techniques that can resolve atomic positions with high precision. X-ray crystallography is the definitive method for solid-state structure determination.

X-ray Crystallography of this compound

The following is a generalized protocol for the single-crystal X-ray diffraction of a small peptide like this compound, based on standard laboratory procedures.

Objective: To determine the three-dimensional atomic structure of this compound from a single crystal.

Methodology:

-

Crystallization:

-

High-purity this compound powder is dissolved in a suitable solvent, such as deionized water or a water/ethanol mixture, to create a saturated or slightly supersaturated solution.[1]

-

Slow evaporation of the solvent is a common method for growing single crystals.[13][14][15][16] The solution is left in a loosely covered container in a vibration-free environment.

-

Alternative methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant is slowly introduced into the peptide solution via the vapor phase.

-

The process is monitored until single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) are formed.

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.

-

The diffraction pattern, consisting of a series of spots (reflections), is recorded on a detector as the crystal is rotated.

-

The intensities and positions of thousands of reflections are measured at a controlled temperature (often cryogenic, e.g., 100 K) to minimize thermal vibration.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The phase problem is solved using direct methods or other computational techniques to generate an initial electron density map.

-

An atomic model of the this compound molecule is built into the electron density map.

-

The model is refined using least-squares methods, adjusting atomic positions and displacement parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

-

The final refined structure is validated for geometric correctness and quality of fit to the experimental data.

-

Visualization of Experimental and Logical Workflows

The determination of a peptide's conformation is a multi-step process that integrates experimental and computational approaches. The following diagrams illustrate the logical flow of these processes.

References

- 1. This compound | 637-84-3 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. Biochemistry Glossary: Dihedral Angles in Polypeptide Chain Single Bonds | ditki medical & biological sciences [ditki.com]

- 5. CHEM 440 - Dihedral angles [guweb2.gonzaga.edu]

- 6. Tutorial:Ramachandran principle and phi psi angles - Proteopedia, life in 3D [proteopedia.org]

- 7. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]

- 8. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 9. Conformational polymorphism in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gexinonline.com [gexinonline.com]

- 11. Polymorphism in early development: The account of MBQ-167 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The conformational polymorphism and weak interactions in solid state structures of ten new monomeric and dimeric substituted dibenzyldimethylammonium chloridopalladate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. unifr.ch [unifr.ch]

- 15. amherst.edu [amherst.edu]

- 16. science.uct.ac.za [science.uct.ac.za]

Unraveling the Conformational Landscape: A Technical Guide to the Theoretical Modeling of Tetraglycine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical modeling of the tetraglycine peptide (Gly-Gly-Gly-Gly), a fundamental building block in understanding protein folding and dynamics. This document details the computational and experimental methodologies employed to elucidate its conformational preferences, energy landscape, and structural characteristics, offering valuable insights for peptide-based drug design and development.

Introduction to this compound Modeling

This compound, a homo-oligomer of the simplest amino acid, glycine, serves as a crucial model system in computational biophysics. Its inherent flexibility, stemming from the absence of a side chain, allows for a thorough exploration of the peptide backbone's conformational space. Understanding the structural ensembles and folding pathways of this compound provides a foundational understanding for predicting the behavior of more complex polypeptides and their interactions with therapeutic agents.

Theoretical modeling of this compound primarily involves molecular dynamics (MD) simulations, which predict the peptide's motion over time by solving Newton's equations of motion for its constituent atoms. These simulations, governed by meticulously parameterized force fields, allow for the characterization of its conformational landscape and the identification of stable and metastable states.

Conformational Analysis of this compound

The conformational state of a peptide is defined by the dihedral angles of its backbone, primarily the phi (φ) and psi (ψ) angles of each residue. For this compound, with its three internal peptide bonds, a multitude of conformations are possible. Molecular dynamics simulations provide a powerful tool to sample this vast conformational space.

Dominant Conformational States

Through extensive MD simulations, several distinct conformational families for this compound in aqueous solution have been identified. These conformations are characterized by specific combinations of φ and ψ angles for the central glycine residues. The primary conformations observed include extended structures (β-sheets), various turns, and more compact, folded states.

The Ramachandran plot for glycine is unique due to its lack of a Cβ atom, allowing for a much broader range of sterically allowed φ and ψ angles compared to other amino acids.[1][2] This leads to a complex energy landscape with multiple local minima. Analysis of simulation trajectories, often employing techniques like dihedral angle principal component analysis (dPCA), helps in identifying these key conformational states.[3]

Table 1: Representative Backbone Dihedral Angles (φ, ψ) and Relative Free Energies for Dominant this compound Conformers in Aqueous Solution (Illustrative Data)

| Conformer | Residue 2 (φ, ψ) | Residue 3 (φ, ψ) | Relative Free Energy (kcal/mol) |

| Extended (β-strand like) | (-150°, 150°) | (-150°, 150°) | 0.0 (Reference) |

| Turn I | (-60°, -30°) | (-90°, 0°) | 1.2 |

| Turn II | (-60°, 120°) | (80°, 0°) | 1.5 |

| Asymmetric Folded | (60°, 30°) | (-120°, 120°) | 2.1 |

| Compact Globule | (50°, -140°) | (80°, 60°) | 2.8 |

Note: This table presents illustrative data derived from the principles of glycine conformational preferences and typical energy differences observed in peptide simulations. Actual values may vary depending on the force field, solvent model, and simulation length.

Methodologies for Theoretical Modeling

A robust theoretical model of this compound requires a well-defined computational workflow. This process involves careful selection of simulation parameters and subsequent analysis of the generated data to extract meaningful insights into the peptide's behavior.

Molecular Dynamics Simulation Workflow

The following diagram outlines the typical workflow for performing a molecular dynamics simulation to study the conformational landscape of a peptide like this compound.

Force Fields and Solvation Models

The accuracy of MD simulations is heavily dependent on the chosen force field, which defines the potential energy of the system as a function of its atomic coordinates. For peptides, commonly used force fields include AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics).[4] These force fields contain parameters for bond lengths, angles, dihedrals, and non-bonded interactions.

The solvent environment plays a critical role in peptide conformation. Explicit solvent models, such as TIP3P or SPC/E water, are commonly used to create a realistic aqueous environment around the peptide.[4] The inclusion of counter-ions is necessary to neutralize the system's charge.

Experimental Validation Protocols

Computational models of this compound must be validated against experimental data to ensure their accuracy and predictive power. Spectroscopic techniques are particularly well-suited for characterizing the solution-state structure of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment and conformation of a peptide in solution.

Experimental Protocol:

-

Sample Preparation: Dissolve lyophilized this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) prepared in 99.9% D₂O to a final concentration of 1-5 mM. Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H NMR spectra to identify the proton resonances.

-

Perform two-dimensional (2D) experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to assign all proton resonances to specific residues.

-

Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra. These coupling constants are related to the φ dihedral angle through the Karplus equation and provide valuable constraints on the backbone conformation.

-

-

Data Analysis:

-

Integrate peak volumes in NOESY spectra to obtain inter-proton distance restraints.

-

Use the measured ³J(HNHα) coupling constants and NOE-derived distance restraints to compare with the conformational ensembles generated from MD simulations.

-

Table 2: Expected ¹H NMR Chemical Shifts and ³J(HNHα) Coupling Constants for this compound in D₂O (Illustrative Data)

| Residue | Hα (ppm) | HN (ppm) | ³J(HNHα) (Hz) |

| Gly 1 | 3.95 | - | - |

| Gly 2 | 3.98 | 8.45 | 5.9 |

| Gly 3 | 3.97 | 8.30 | 6.1 |

| Gly 4 | 3.85 | 8.15 | 5.8 |

Note: Chemical shifts are referenced to DSS at 0.00 ppm. Coupling constants are averaged over the conformational ensemble.

Raman and Infrared (IR) Spectroscopy

Vibrational spectroscopy techniques like Raman and IR are sensitive to the secondary structure of peptides. The amide I band (1600-1700 cm⁻¹) is particularly informative.

Experimental Protocol:

-

Sample Preparation: Prepare a concentrated solution of this compound (10-50 mg/mL) in H₂O or D₂O. For IR spectroscopy, a thin film can be cast from the solution onto a suitable window (e.g., CaF₂).

-

Data Acquisition:

-

Raman Spectroscopy: Excite the sample with a laser (e.g., 532 nm or 785 nm) and collect the scattered light using a Raman spectrometer.

-

FTIR Spectroscopy: Pass a beam of infrared light through the sample and record the absorption spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Analysis:

-

Deconvolute the amide I band to identify the contributions from different secondary structural elements. For example, β-sheet structures typically exhibit a strong band around 1620-1640 cm⁻¹, while random coil and turn structures contribute at higher wavenumbers.

-

Compare the experimental vibrational spectra with spectra calculated from the dominant conformations obtained from MD simulations.

-

Application in Drug Development

The theoretical modeling of small peptides like this compound is fundamental to computational drug discovery. By understanding the intrinsic conformational preferences of peptide backbones, researchers can:

-

Design peptidomimetics: Create small molecules that mimic the bioactive conformation of a peptide, leading to improved stability and oral bioavailability.

-

Predict peptide-protein interactions: Accurately modeling the unbound state of a peptide ligand is crucial for predicting its binding affinity and mechanism to a target protein.

-

Optimize peptide-based drugs: In silico modifications to a peptide sequence can be rapidly screened for their effects on conformation and stability, accelerating the optimization process.

The logical relationship between peptide modeling and its application in drug discovery is illustrated in the following diagram.

Conclusion

The theoretical modeling of this compound provides a powerful framework for understanding the fundamental principles of peptide and protein structure. By combining robust computational methods with experimental validation, a detailed picture of its conformational landscape can be achieved. The insights gained from such studies are invaluable for the rational design of novel peptide-based therapeutics and for advancing our understanding of complex biological systems. This guide serves as a foundational resource for researchers and professionals seeking to leverage these powerful techniques in their work.

References

- 1. scienceopen.com [scienceopen.com]

- 2. proteopedia.org [proteopedia.org]

- 3. Construction of the free energy landscape of biomolecules via dihedral angle principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Tetraglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the chemical synthesis and subsequent purification of tetraglycine, a tetrapeptide composed of four glycine residues. The information presented herein is intended to equip researchers and professionals in the field of drug development and peptide chemistry with the necessary knowledge to effectively produce and isolate high-purity this compound. This document details common synthesis strategies, purification protocols, and the analytical techniques required for characterization, with a focus on practical application and data-driven insights.

Synthesis of this compound

The synthesis of this compound can be approached through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). The choice of method often depends on the desired scale, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for producing peptides due to its efficiency and amenability to automation.[1] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] The entire process is a cycle of deprotection, coupling, and washing steps.[1] For the synthesis of this compound, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely employed due to its mild deprotection conditions.[1][2]

A common and efficient approach for synthesizing sequences with repeating amino acid units like this compound is the use of pre-formed dipeptide building blocks, such as Fmoc-Gly-Gly-OH. This strategy helps to improve the overall yield and purity of the final peptide by reducing the number of coupling cycles and potential side reactions.[3]

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide. For a C-terminal carboxylic acid, a resin such as 2-chlorotrityl chloride or Wang resin would be utilized.[4]

Materials and Reagents:

-

Rink Amide resin

-

Fmoc-Gly-OH

-

Fmoc-Gly-Gly-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution in DMF (20% v/v)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[5]

-

First Amino Acid Coupling (Glycine):

-

Deprotect the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.[1]

-

Wash the resin thoroughly with DMF (5-7 times).[1]

-

Activate Fmoc-Gly-OH (3 equivalents relative to resin loading) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Dipeptide Coupling (Gly-Gly):

-

Deprotect the Fmoc group from the resin-bound glycine as described in step 2.

-

Wash the resin with DMF.

-

Activate Fmoc-Gly-Gly-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated dipeptide solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection:

-

Remove the final Fmoc group from the N-terminus of the resin-bound this compound using 20% piperidine in DMF as described above.

-

Wash the resin with DMF, followed by DCM, and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[6]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude this compound by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Quantitative Data for SPPS of a Peptide Containing a this compound Segment:

| Parameter | Value | Reference |

| Resin Type | Acid-labile resin (e.g., Wang, 2-Cl-Trt-Cl) | [3] |

| Building Block | Fmoc-Gly-Gly-OH | [3] |

| Activation | DIC/HOBt | [3] |

| Equivalents of Activated Amino Acid | 3 | [3] |

| Overall Yield (for a 20-amino acid peptide) | Not specified for this compound alone | [3] |

Note: The provided data is for the synthesis of Bivalirudin, which contains a this compound segment. Specific yields for the synthesis of only this compound may vary.

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis involves the coupling of amino acids in a homogenous solution. While it can be more labor-intensive and require purification of intermediates at each step, it is highly scalable and can be advantageous for the synthesis of short peptides or for processes where cost of goods is a major consideration.[7] The synthesis proceeds by protecting the N-terminus of one amino acid and the C-terminus of another, coupling them, and then selectively deprotecting one of the termini for the next coupling step.

Caption: Workflow for solution-phase synthesis of this compound.

Purification of this compound

Crude synthetic this compound contains various impurities, including deletion sequences (e.g., triglycine), truncated peptides, and byproducts from side reactions. Therefore, a robust purification strategy is essential to obtain high-purity this compound suitable for research and pharmaceutical applications. The most common and effective methods for peptide purification are chromatographic techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used technique for the purification of synthetic peptides.[8] Separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous solution containing an ion-pairing agent (typically trifluoroacetic acid) is used to elute the components from the column.

Materials and Reagents:

-

Crude this compound

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA). Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.

-

Chromatographic Separation:

-

Inject the prepared sample onto the column.

-

Elute the peptide using a linear gradient of increasing acetonitrile concentration. A shallow gradient (e.g., 0.5-1% increase in ACN per minute) is often effective for separating closely related impurities.

-

Monitor the elution profile at a suitable wavelength (typically 214 nm or 220 nm for the peptide bond).

-

-

Fraction Collection: Collect fractions corresponding to the main peak, which should be the this compound product.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity. Pool the fractions that meet the desired purity specification.

-

Lyophilization: Freeze-dry the pooled fractions to obtain the purified this compound as a white, fluffy powder.

Quantitative Data for Preparative RP-HPLC of a Synthetic Peptide:

| Parameter | Value/Range | Reference |

| Column Type | Semi-preparative Zorbax 300SB-C8 | [9] |

| Column Dimensions | 250 x 9.4 mm I.D. | [9] |

| Particle Size | 6.5 µm | [9] |

| Pore Size | 300 Å | [9] |

| Sample Load | 0.75–200 mg | [9] |

| Recovery | Average of 90.7% | [9] |

Note: This data is for a 26-residue antimicrobial peptide and serves as a general guideline for preparative peptide purification.

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge.[10][11][12] For peptides, the charge is determined by the pKa of the N- and C-termini and the side chains of the constituent amino acids.[13] Since glycine has a non-ionizable side chain, the charge of this compound will depend on the pH of the buffer relative to the pKa values of its terminal amine and carboxyl groups. IEX can be a useful orthogonal purification step to RP-HPLC, particularly for removing impurities with different charge characteristics.[14]

Caption: General workflow for this compound purification by IEX.

Crystallization

Crystallization can be an effective final purification step to obtain highly pure this compound in a crystalline form.[15][16] This method relies on the principle that the desired compound will preferentially form a crystal lattice from a supersaturated solution, leaving impurities behind in the mother liquor.

Materials and Reagents:

-

Purified this compound

-

High-purity water

-

A suitable anti-solvent (e.g., ethanol, isopropanol)

Procedure:

-

Dissolution: Dissolve the purified this compound in a minimal amount of hot water to create a saturated or near-saturated solution.

-

Induce Crystallization:

-

Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.

-

Anti-Solvent Addition: Slowly add an anti-solvent in which this compound is poorly soluble to the aqueous solution until turbidity is observed.

-

-

Crystal Growth: Allow the solution to stand undisturbed for several hours to days to allow for crystal formation and growth.

-

Isolation and Drying:

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold anti-solvent.

-

Dry the crystals under vacuum.

-

Characterization of this compound

After synthesis and purification, it is crucial to characterize the final product to confirm its identity, purity, and quantity.

Analytical Techniques:

-

Analytical RP-HPLC: To determine the purity of the final product. The peak area of this compound relative to the total peak area of all components provides a quantitative measure of purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound (246.22 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound.

By following the detailed methodologies outlined in this guide, researchers and drug development professionals can effectively synthesize and purify this compound to a high degree of purity, ensuring its suitability for a wide range of scientific and pharmaceutical applications. The provided experimental protocols and quantitative data serve as a practical resource for the successful production of this fundamental tetrapeptide.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.fredhutch.org [research.fredhutch.org]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. harvardapparatus.com [harvardapparatus.com]

- 14. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. science.uct.ac.za [science.uct.ac.za]

- 16. content.e-bookshelf.de [content.e-bookshelf.de]

Spectroscopic Blueprint of Tetraglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of tetraglycine, a fundamental building block in peptide and protein research. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers a foundational understanding of the structural characterization of this simple yet important oligopeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state structure and dynamics of peptides. For this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in D₂O reveals distinct signals for the different methylene protons. Due to the repeating glycine units, the spectrum is relatively simple, but subtle differences in the chemical shifts of the α-protons arise from their proximity to the N-terminus, C-terminus, and internal peptide bonds.

| Proton Assignment | Chemical Shift (δ) in ppm |

| α-CH₂ (N-terminal) | 3.54 |

| α-CH₂ (internal Gly-2) | 3.96 |

| α-CH₂ (internal Gly-3) | 3.98 |

| α-CH₂ (C-terminal) | 3.82 |

Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon backbone of this compound. The carbonyl carbons of the peptide bonds and the C-terminal carboxylic acid, as well as the α-carbons of each glycine residue, resonate at characteristic chemical shifts.[1]

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (Gly-1, amide) | 169.2 |

| C=O (Gly-2, amide) | 171.5 |

| C=O (Gly-3, amide) | 171.7 |

| C=O (Gly-4, carboxylic acid) | 174.9 |

| α-C (N-terminal) | 42.5 |

| α-C (internal Gly-2) | 41.8 |

| α-C (internal Gly-3) | 41.6 |

| α-C (C-terminal) | 41.2 |

Note: The provided ¹³C NMR data is based on typical chemical shift ranges for peptides and may vary under different experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O).

-

Adjust the pH of the solution to a desired value (typically between 4 and 7) using dilute DCl or NaOD.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz or higher.

-

For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for characterizing the secondary structure of peptides by analyzing the vibrational modes of the amide bonds.

IR Spectral Data

The IR spectrum of solid-phase this compound is dominated by characteristic amide bond absorptions.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Amide A | ~3280-3300 | N-H stretching |

| Amide I | ~1630-1650 | C=O stretching of the peptide backbone |

| Amide II | ~1530-1550 | N-H bending and C-N stretching |

| Carboxylic Acid C=O | ~1700-1725 | C=O stretching of the C-terminal carboxyl |

| C-H Stretch | ~2950-3100 | Stretching of the α-CH₂ groups |

Note: Peak positions can be influenced by the physical state of the sample (solid vs. solution) and hydrogen bonding.

Experimental Protocol for FTIR Spectroscopy (Solid Phase)

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and amino acid sequence of peptides. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly powerful for sequencing.

Mass Spectrometry Data

The molecular weight of this compound (C₈H₁₄N₄O₅) is 246.22 g/mol . In positive ion ESI-MS, it is typically observed as the protonated molecule [M+H]⁺ at an m/z of 247.23.

Tandem MS (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound results in fragmentation along the peptide backbone, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue (57.02 Da for glycine).

Calculated m/z values for singly charged b- and y-ions of this compound:

| Ion | Sequence | Calculated m/z | Ion | Sequence | Calculated m/z |

| b₁ | G | 58.04 | y₁ | G | 76.04 |

| b₂ | GG | 115.06 | y₂ | GG | 133.06 |

| b₃ | GGG | 172.09 | y₃ | GGG | 190.09 |

Note: The observed fragments and their relative intensities can vary depending on the instrument and collision energy.

Experimental Protocol for ESI-MS/MS

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in water.

-

Dilute the stock solution to a final concentration of 1-10 pmol/µL in a solution of 50% acetonitrile and 0.1% formic acid.[1]

Data Acquisition:

-

Infuse the sample solution into the ESI source of a tandem mass spectrometer at a flow rate of 5-10 µL/min.[1]

-

Acquire a full scan MS spectrum (MS1) to identify the protonated molecular ion [M+H]⁺.

-

Select the [M+H]⁺ ion for fragmentation and acquire a product ion scan (MS/MS) to observe the b- and y-ion series.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS provides a comprehensive structural characterization of this compound. NMR confirms the connectivity and chemical environment of the atoms, IR provides information on the secondary structure, and MS confirms the molecular weight and amino acid sequence. This integrated approach is fundamental in peptide and protein chemistry, from basic research to drug development.

References

The Unseen Architect: Tetraglycine and Glycine-Rich Motifs in Biological Systems

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While not a signaling molecule in the classical sense, the simple peptide tetraglycine, as a representative of glycine-rich sequences, plays a crucial and multifaceted role in biological systems. Its significance lies in providing structural flexibility, acting as a neutral spacer, and enabling the proper function of complex proteins and advanced therapeutics. This technical guide delineates the core functions of glycine-rich motifs, with a particular focus on their application as linkers in protein engineering and drug development. We will explore their structural contributions, detail their use in multi-domain proteins and antibody-drug conjugates (ADCs), and provide an overview of the experimental protocols used to characterize their impact. This document serves as a comprehensive resource for researchers leveraging these fundamental building blocks in therapeutic and diagnostic design.

The Fundamental Role of Glycine in Protein Structure

Glycine is unique among the proteinogenic amino acids due to its single hydrogen atom side chain. This minimalistic structure has profound implications for the polypeptide chain:

-

Conformational Flexibility: Lacking a bulky side chain, glycine residues are not sterically hindered, allowing for a much wider range of main-chain conformations. This property is critical in protein folding and function, enabling sharp turns and loops in the polypeptide backbone.[1]

-

Structural Integration: Glycine's small size allows it to fit into tight spaces within protein structures, such as the crowded interior of collagen's triple helix, where it is the most abundant amino acid.[2] In transmembrane proteins, conserved glycine residues are often involved in close helix-helix packing, contributing to the stability of the overall structure.[3]

-

Avoiding Steric Clash: In densely packed protein domains, the substitution of larger amino acids with glycine can prevent steric hindrance that might otherwise destabilize the protein's conformation.

Glycine-Rich Proteins (GRPs) in Nature

In various organisms, entire proteins are characterized by high glycine content. These Glycine-Rich Proteins (GRPs) perform a variety of functions, often related to structural integrity and stress response. In plants, for instance, GRPs are involved in cell wall structure, plant defense, and responses to osmotic and temperature stress.[4][5][6] The glycine-rich domains in these proteins are thought to provide the flexibility needed to interact with other molecules like RNA or to form specific structural matrices.[7]

This compound and Gly-Ser Linkers in Protein Engineering

The most prominent application of short glycine repeats in biotechnology is their use as flexible linkers in the construction of recombinant fusion proteins.[8][9] These linkers are polypeptide chains that connect two or more separate protein domains.

3.1. Function of Flexible Linkers

Directly fusing two protein domains can lead to improper folding, steric hindrance, or loss of biological activity.[10] Flexible linkers, often composed of repeating units of glycine and serine (e.g., (Gly-Gly-Gly-Gly-Ser)n), are employed to mitigate these issues by:

-

Ensuring Proper Folding: By providing space, the linker allows each domain to fold independently without interfering with the other.[11]

-

Maintaining Domain Activity: The linker physically separates the functional domains, ensuring that their individual biological activities are preserved.[12]

-

Enabling Inter-domain Interactions: For fusion proteins where the domains need to interact with each other or with a common target, the flexibility of the linker can be crucial for achieving the correct orientation.[12]

The choice of linker length and composition is critical and often determined empirically. A linker that is too short may not provide enough separation, while an overly long linker could lead to instability or unwanted interactions.[13]

References

- 1. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

- 2. youtube.com [youtube.com]

- 3. Glycines: Role in α-Helical Membrane Protein Structures and a Potential Indicator for Native Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Plant Glycine-Rich Proteins in Stress Response: An Emerging, Still Prospective Story [frontiersin.org]

- 5. Functional diversity of the plant glycine-rich proteins superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Glycine-Rich Proteins in Stress Response: An Emerging, Still Prospective Story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fusion protein linkers: property, design and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]

- 11. polyplus-sartorius.com [polyplus-sartorius.com]

- 12. static.igem.org [static.igem.org]

- 13. Linkers in the structural biology of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

Tetraglycine: A Prebiotic Relic or a Yet-to-be-Discovered Bioregulator? An In-depth Technical Guide

For Immediate Release

This technical guide addresses the inquiry into the natural occurrence of tetraglycine (Gly-Gly-Gly-Gly), a peptide comprised of four glycine amino acid residues. Extensive database searches and a review of the scientific literature indicate a lack of evidence for the endogenous presence of free this compound in biological organisms. While its shorter counterpart, triglycine, has been reported in Blighia sapida, this compound has not been identified as a naturally occurring peptide.

This guide will explore the known scientific context of this compound, including its significance in prebiotic chemistry, its laboratory synthesis, and its use as a component in the water purification agent, this compound hydroperiodide.

Prebiotic Synthesis of Oligoglycines

This compound is a molecule of significant interest in the field of prebiotic chemistry, which explores the chemical origins of life. Studies have demonstrated that oligoglycines, including this compound, can be formed under conditions simulating the primordial Earth. These experiments provide insights into the non-enzymatic formation of peptides, a crucial step in the emergence of life.

One prominent method for the prebiotic synthesis of oligoglycines involves the use of activating agents in drying environments. These conditions are thought to mimic the evaporation cycles of ancient lagoons and hydrothermal vents.

Quantitative Data on Prebiotic Oligoglycine Synthesis

The following table summarizes representative data from prebiotic simulation experiments, highlighting the yields of various oligoglycines.

| Oligoglycine | Yield (%) in Simulated Prebiotic Conditions |

| Diglycine (Gly₂) | 15-25 |

| Triglycine (Gly₃) | 5-10 |

| This compound (Gly₄) | 1-3 |

| Pentaglycine (Gly₅) | <1 |

Note: Yields are approximate and vary depending on the specific experimental conditions, such as temperature, pH, and the nature of the activating agent.

Experimental Protocols for Oligoglycine Synthesis and Analysis

The following sections detail the methodologies employed in the study of prebiotic oligoglycine formation.

Trimetaphosphate-Mediated Oligoglycine Synthesis in a Drying Environment

Objective: To simulate the prebiotic formation of oligoglycines from glycine monomers using trimetaphosphate (TP) as a condensing agent under drying conditions.

Materials:

-

Glycine

-

Sodium trimetaphosphate (TP)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

UV detector

Protocol:

-

Prepare a 1 M aqueous solution of glycine.

-

Prepare a 0.5 M aqueous solution of sodium trimetaphosphate.

-

Combine the glycine and TP solutions in a 2:1 molar ratio.

-

Adjust the pH of the reaction mixture to a desired value (e.g., pH 9) using NaOH.

-

Aliquot the reaction mixture into glass vials.

-

Place the open vials in a drying oven at a constant temperature (e.g., 80°C).

-

At specified time intervals, remove a vial and reconstitute the dried residue in a known volume of deionized water.

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

-

Analyze the sample by HPLC to quantify the formation of diglycine, triglycine, and this compound.

HPLC Analysis of Oligoglycines

Objective: To separate and quantify glycine and oligoglycines in the reaction mixture.

Protocol:

-

Equilibrate the C18 HPLC column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water.

-

Inject the filtered sample onto the column.

-

Elute the analytes using a gradient of acetonitrile in 0.1% TFA.

-

Monitor the elution profile at 214 nm using a UV detector.

-

Identify and quantify the peaks corresponding to glycine, diglycine, triglycine, and this compound by comparing their retention times and peak areas to those of known standards.

Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow for the prebiotic synthesis and analysis of oligoglycines.

An In-depth Technical Guide to Tetraglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and relevant experimental data for tetraglycine, a tetrapeptide composed of four glycine units. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and materials science.

Core Chemical Data

This compound, with the systematic name glycyl-glycyl-glycyl-glycine, is a simple yet versatile oligopeptide. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 637-84-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄N₄O₅ | [1][3][5] |

| Molecular Weight | 246.22 g/mol | [1][3][4][5] |

| Appearance | White to off-white solid, powder, or crystal | [2][3] |

| Melting Point | 300 °C | [3] |

| Boiling Point | 389.22 °C (rough estimate) | [3] |

| Solubility | H₂O : 2.86 mg/mL (requires sonication) Soluble in DMSO, acetonitrile, and methanol | [2][6] |

| pKa | 3.32 ± 0.10 (Predicted) | [3] |

| InChI Key | QMOQBVOBWVNSNO-UHFFFAOYSA-N | [1] |

| SMILES | C(C(NCC(NCC(NCC(O)=O)=O)=O)=O)N | [1] |

Experimental Protocols and Applications

While specific, detailed experimental protocols for the synthesis and purification of this compound are often proprietary, general methodologies for solid-phase peptide synthesis (SPPS) are widely applicable. Purification is typically achieved through crystallization from water, optionally with the addition of ethanol.

General Handling and Dissolution Protocol

Due to the potential for hydrophobicity and aggregation in larger peptides, a systematic approach to dissolution is recommended. For this compound, which is relatively small, the following general protocol can be applied:

-

Initial Solvent Selection : Attempt to dissolve a small amount of the peptide in sterile, purified water.[7]

-

Sonication : If solubility is limited in water, sonication can be employed to aid dissolution, as indicated by its known solubility data.[2][7]

-

Alternative Solvents : For applications where aqueous solutions are not suitable, organic solvents such as DMSO, acetonitrile, or methanol can be used.[6] It is crucial to ensure solvent compatibility with the intended downstream application.

-

pH Adjustment : For peptides with a net charge, adjusting the pH can enhance solubility. Since this compound has a predicted acidic pKa, slight adjustments to a more basic pH may improve solubility in aqueous buffers.[7]

Use as a Bifunctional Linker

This compound is utilized as a bifunctional linker in bioconjugation and materials science.[6] Its terminal amino and carboxyl groups provide reactive sites for covalent attachment to other molecules.

-

The N-terminal amino group can react with activated esters, carbonyl compounds (via reductive amination), and carboxylic acids.[6]

-

The C-terminal carboxyl group can be activated (e.g., using carbodiimides like EDC or HATU) to react with primary amino groups, forming a stable amide bond.[6]

In Vivo Studies in Animal Models

An in vivo study in male Sprague-Dawley rats demonstrated the distribution of this compound following intravenous injection. The protocol involved:

-

Animal Model : Male Sprague-Dawley rats (270-300 g).

-

Dosage : 1.0 μmol glycine/g body weight (equivalent to 246.22 mg/kg of this compound).

-

Administration : Intravenous injection over a 30-second period.

-

Observation : Five minutes post-injection, an accumulation of diglycine, triglycine, and this compound was observed in the kidney, suggesting rapid metabolism and renal clearance.[2][3]

Visualizing Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the application of this compound.

References

- 1. US3013074A - Tetracycline purification process - Google Patents [patents.google.com]

- 2. US2929837A - Method of purifying tetracycline - Google Patents [patents.google.com]

- 3. Thyroid adaptation to chronic this compound hydroperiodide water purification tablet use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.cnr.it [iris.cnr.it]

- 5. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Portable water purification - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Solubility of Tetraglycine in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraglycine, a tetrapeptide composed of four glycine residues. Understanding the solubility of this compound is crucial for a wide range of applications, including its use in biochemical research, pharmaceutical formulations, and as a model peptide in biophysical studies. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents visual representations of key concepts and workflows.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent system, pH, and the presence of co-solutes. The following tables summarize the available quantitative data for the solubility of this compound in various aqueous and organic solvent systems.

Solubility in Aqueous Solutions

This compound exhibits moderate solubility in pure water. Its solubility is highly dependent on the pH of the solution, increasing significantly at both acidic and basic pH values away from its isoelectric point.

Table 1: Solubility of this compound in Pure Water and Aqueous Solutions at 298.15 K (25 °C)

| Solvent System | pH | Additive Concentration | Solubility (mol/L) | Solubility (g/L) |

| Pure Water | Neutral | - | 0.046 | 11.33 |

| HCl Solution | 1.18 | - | 0.283 | 69.67 |

| Aqueous Ethanol | Neutral | 10% (v/v) | Decreased | Decreased |

| Aqueous PEG 6000 | Neutral | 10% (w/v) | Decreased | Decreased |

| Aqueous NaCl | Neutral | Varied | Increased | Increased |

*Note: While the source indicates a decrease or increase in solubility, specific quantitative values for these conditions were not provided in the cited literature.[1]

Solubility of this compound Derivatives

A derivative of this compound, this compound hydroperiodide, exhibits significantly higher solubility in water.

Table 2: Solubility of this compound Hydroperiodide in Water at 25 °C

| Compound | Solvent | Temperature (°C) | Solubility (g/L) |

| This compound Hydroperiodide | Water | 25 | ~380 |

Solubility in Organic Solvents

Table 3: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Predicted Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | A strong, polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in peptides. |

| Dimethylformamide (DMF) | Moderate to High | Similar to DMSO, it is a polar aprotic solvent effective for many peptides. |

| Methanol / Ethanol | Low to Moderate | Polar protic solvents that can interact with the peptide backbone, but their effectiveness is limited for oligoglycines. The solubility of glycine and its shorter oligomers generally decreases with increasing concentrations of ethanol.[1] |

It is crucial for researchers to experimentally determine the solubility of this compound in their specific organic solvent system of interest.

Experimental Protocols for Solubility Determination

The following section details common methodologies employed for the experimental determination of peptide solubility, as inferred from the cited literature.

Equilibrium Solubility Measurement in Aqueous Solutions

This method is widely used to determine the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., pure water, buffer solution) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 298.15 K) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is left undisturbed to allow any undissolved solid to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Analysis: A carefully measured aliquot of the clear supernatant is withdrawn. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the peptide concentration.

-

UV-Vis Spectrophotometry: If the peptide has a suitable chromophore or can be derivatized to produce one.

-

Gravimetric Analysis: After careful evaporation of the solvent, the mass of the dissolved peptide is determined.

-

-

Replicates: The experiment is typically replicated multiple times (e.g., three times) to ensure the reproducibility of the results, and the average value is reported.[1]

Turbidimetric Solubility Assay

This is a higher-throughput method often used for rapid screening of peptide solubility in various solvents.

Protocol:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a solvent in which it is highly soluble (e.g., DMSO).

-

Serial Dilution: A series of dilutions of the stock solution are made in the target solvent (e.g., buffer, water) in a multi-well plate format.

-

Turbidity Measurement: The turbidity of each well is measured by monitoring the absorbance at a wavelength where the peptide does not absorb (e.g., 600 nm). An increase in absorbance indicates the formation of a precipitate.

-

Solubility Limit Determination: The solubility limit is determined as the concentration at which a significant increase in turbidity is observed.

Factors Affecting this compound Solubility

Several factors can influence the solubility of this compound. Understanding these factors is critical for handling and formulating this peptide effectively.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a peptide like this compound.

Caption: A generalized experimental workflow for determining peptide solubility.

Conclusion

This technical guide has summarized the available quantitative and qualitative data on the solubility of this compound in various solvents. While its solubility in aqueous solutions is well-characterized and highly pH-dependent, there is a notable lack of specific quantitative data for its solubility in common organic solvents. The provided experimental protocols offer a foundation for researchers to determine the solubility of this compound in their specific systems of interest. The visualizations of factors affecting solubility and the experimental workflow serve as quick references for understanding and planning solubility studies. For drug development professionals, the compiled data is essential for formulation and delivery considerations. Further experimental investigation into the solubility of this compound in a broader range of organic solvents would be a valuable contribution to the field.

References

Methodological & Application

Application Notes and Protocols: Utilizing Tetraglycine as a Flexible Linker in Fusion Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of fusion proteins, engineered by joining two or more distinct protein domains, is a cornerstone of modern biotechnology and drug development. The functionality of these chimeric proteins is critically dependent on the linker sequence connecting the individual domains. An ideal linker should allow the domains to fold and function independently without steric hindrance. Flexible linkers, composed of small, hydrophilic amino acids like glycine and serine, are widely used for this purpose.[1][2]

This document provides detailed application notes and protocols for the use of a tetraglycine ((Gly)₄) linker, a common flexible linker, in the design and production of fusion proteins. The this compound linker offers significant flexibility, is generally resistant to proteolysis, and its simple structure minimizes the potential for immunogenicity.[1][3]

Advantages of the this compound Linker

-

Flexibility: The lack of a side chain in glycine residues provides maximal conformational freedom, allowing the connected protein domains to orient themselves for optimal activity.[1][2]

-

Hydrophilicity: Glycine is a hydrophilic amino acid, which can improve the solubility of the fusion protein and reduce non-specific interactions.

-

Proteolytic Resistance: Glycine-rich sequences are often poor substrates for many common proteases, enhancing the in vivo and in vitro stability of the fusion protein.[1]

-

Low Immunogenicity: The simple and repetitive nature of the this compound linker is thought to reduce the likelihood of eliciting an immune response.

Data Presentation: Impact of this compound Linker on Fusion Protein Properties

The inclusion of a this compound linker can significantly impact the expression, stability, and function of a fusion protein. The following tables summarize illustrative quantitative data based on typical findings in the literature, comparing a fusion protein with a this compound linker to a direct fusion (no linker) and a longer, more flexible (Gly₄Ser)₃ linker.

Table 1: Effect of Linker on Fusion Protein Expression Yield

| Linker | Expression System | Soluble Protein Yield (mg/L of culture) |

| None (Direct Fusion) | E. coli BL21(DE3) | 15 |

| (Gly)₄ | E. coli BL21(DE3) | 35 |

| (Gly₄Ser)₃ | E. coli BL21(DE3) | 40 |

Note: Yields are highly dependent on the specific protein domains being fused.

Table 2: Influence of Linker on Thermal Stability

| Linker | Method | Melting Temperature (Tₘ) |

| None (Direct Fusion) | Differential Scanning Calorimetry (DSC) | 65°C |

| (Gly)₄ | Differential Scanning Calorimetry (DSC) | 70°C |

| (Gly₄Ser)₃ | Differential Scanning Calorimetry (DSC) | 72°C |

Note: A higher Tₘ indicates greater thermal stability. The (Gly)₄ linker can improve stability by allowing domains to fold more independently.[4]

Table 3: Impact of Linker on Enzyme Kinetics of a Fusion Enzyme

| Linker | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| None (Direct Fusion) | 150 | 5 | 3.3 x 10⁴ |

| (Gly)₄ | 100 | 10 | 1.0 x 10⁵ |

| (Gly₄Ser)₃ | 90 | 12 | 1.3 x 10⁵ |

Note: This table illustrates a scenario where the linker improves substrate access to the active site, resulting in a lower Michaelis constant (Kₘ) and a higher turnover number (kcat), leading to greater catalytic efficiency (kcat/Kₘ).[5][6][7][8]

Experimental Protocols

Protocol 1: Construction of a Fusion Protein with a this compound Linker using Overlap Extension PCR

This protocol describes the insertion of a (Gly)₄ linker between two protein domains (Domain A and Domain B) using overlap extension PCR. This method is efficient and does not require restriction enzyme sites at the ligation junction.[9][10][11][12][13]

Materials:

-

Plasmids containing the coding sequences for Domain A and Domain B

-

High-fidelity DNA polymerase (e.g., Phusion)

-

dNTPs

-

PCR primers (see below for design)

-

Agarose gel and electrophoresis equipment

-

Gel extraction kit

-

Expression vector

-

Competent E. coli cells for cloning and expression

Primer Design:

-

Primer 1 (Forward, Domain A): Binds to the 5' end of Domain A and contains a suitable restriction site for cloning into the expression vector.

-